![molecular formula C19H22N2S B12811392 Phenothiazine, 10-(N-ethyl-4-piperidyl)- CAS No. 63834-08-2](/img/structure/B12811392.png)
Phenothiazine, 10-(N-ethyl-4-piperidyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(N-ethyl-4-piperidyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic molecule. Phenothiazine and its derivatives have been widely utilized in various fields due to their unique chemical and physical properties. The compound 10-(N-ethyl-4-piperidyl)-phenothiazine is particularly notable for its applications in medicinal chemistry and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-ethyl-4-piperidyl)-phenothiazine typically involves the reaction of phenothiazine with N-ethyl-4-piperidyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 10-(N-ethyl-4-piperidyl)-phenothiazine follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(N-ethyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(N-ethyl-4-piperidyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including psychiatric disorders.
Industry: Utilized in the development of materials for optoelectronic applications
Wirkmechanismus
The mechanism of action of 10-(N-ethyl-4-piperidyl)-phenothiazine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. This modulation can lead to changes in neurotransmitter levels and activity, which can have therapeutic effects in the treatment of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
What sets 10-(N-ethyl-4-piperidyl)-phenothiazine apart from other phenothiazine derivatives is its specific substitution pattern, which can lead to unique pharmacological properties. For example, the presence of the N-ethyl-4-piperidyl group can enhance its ability to cross the blood-brain barrier, making it more effective in central nervous system applications .
Eigenschaften
CAS-Nummer |
63834-08-2 |
---|---|
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
10-(1-ethylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-2-20-13-11-15(12-14-20)21-16-7-3-5-9-18(16)22-19-10-6-4-8-17(19)21/h3-10,15H,2,11-14H2,1H3 |
InChI-Schlüssel |
SEGQAZFXAOGOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.